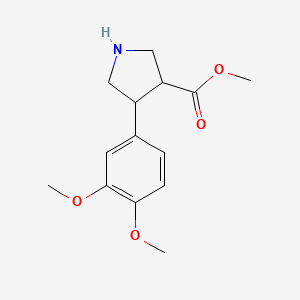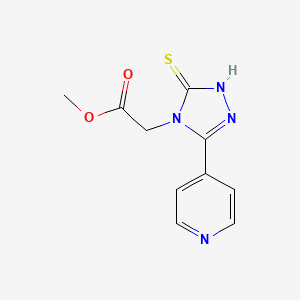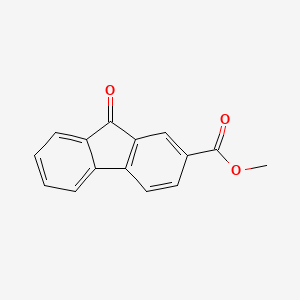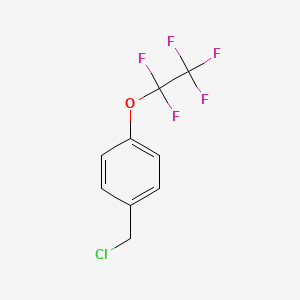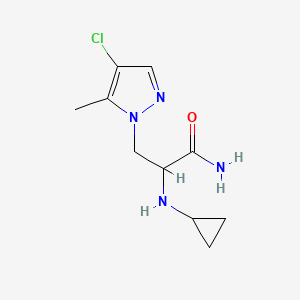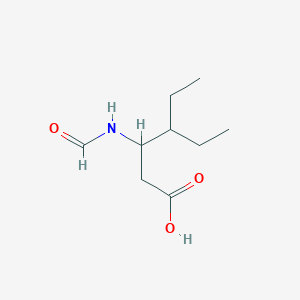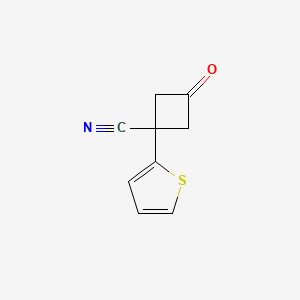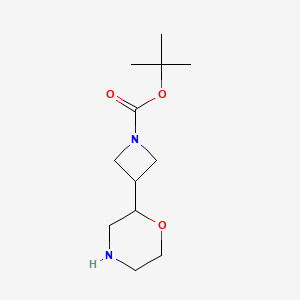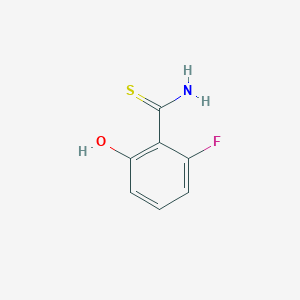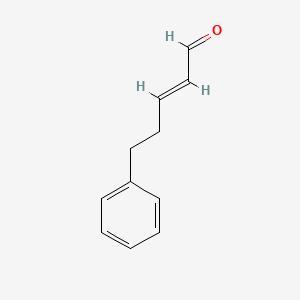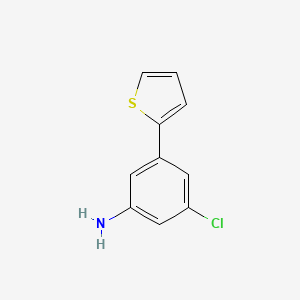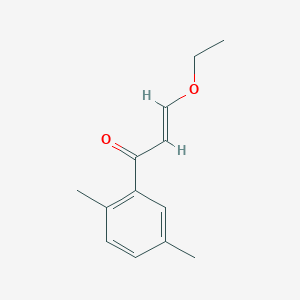
1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 2,5-dimethylphenyl group and an ethoxy group attached to the prop-2-en-1-one backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: It exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development.
Medicine: Research has shown its potential in the treatment of cancer, diabetes, and other diseases due to its bioactive properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It influences signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential.
類似化合物との比較
1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one can be compared with other similar chalcones:
Similar Compounds: (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, 1-(2,5-Dimethylphenyl)-3-oxy-3-phenylprop-2-en-1-onato (difluoro) boron.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other chalcones.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
(E)-1-(2,5-dimethylphenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-9-10(2)5-6-11(12)3/h5-9H,4H2,1-3H3/b8-7+ |
InChIキー |
AMXVLLHAGYTFJE-BQYQJAHWSA-N |
異性体SMILES |
CCO/C=C/C(=O)C1=C(C=CC(=C1)C)C |
正規SMILES |
CCOC=CC(=O)C1=C(C=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


